molecular formula C7H3BrN3NaO2 B1414080 Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059954-40-2

Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B1414080
CAS No.: 2059954-40-2
M. Wt: 264.01 g/mol
InChI Key: IGLSJCRJPVPRAM-UHFFFAOYSA-M
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Description

“Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular weight of 264.01 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2.Na/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4;/h1-3H,(H,12,13);/q;+1/p-1 . This indicates that the compound contains a sodium ion (Na+) and a 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate anion .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 264.01 .

Scientific Research Applications

Synthesis and Chemical Properties Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is involved in various synthetic chemical processes. For instance, it can react with dimethyl acetylenedicarboxylate to produce indolizine derivatives, as seen in pyridinium salts reactions (Dawood, 2004). This compound also plays a role in the synthesis of triazolopyridines, which are valuable for their pharmaceutical applications, as demonstrated by the efficient synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-Chlorosuccinimide (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Applications in Medicinal Chemistry this compound derivatives have been explored for their potential in medicinal chemistry. Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, synthesized from related structures, have shown activity as mediator release inhibitors, suggesting potential applications in treating conditions like asthma (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Development of Synthetic Intermediates This compound is valuable in developing synthetic intermediates for various chemical reactions. For example, bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, a related compound, decomposes under specific conditions to form pyridylcarbene, an intermediate in several syntheses (Abarca, Ballesteros, & Blanco, 2006). Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation, indicating their utility in agricultural applications (Moran, 2003).

Pharmaceutical Synthesis and Drug Development In pharmaceutical synthesis, compounds like 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, prepared from similar bromine-mediated oxidative cyclization, serve as versatile intermediates. They can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement, with applications in drug development and synthesis diversification (Tang, Wang, Li, & Wang, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

sodium;6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.Na/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4;/h1-3H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSJCRJPVPRAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059954-40-2
Record name sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Reactant of Route 5
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Reactant of Route 6
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

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